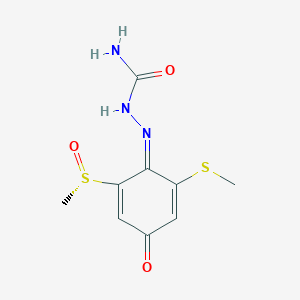
Rubroflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubroflavin, also known as this compound, is a useful research compound. Its molecular formula is C9H11N3O3S2 and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Rubroflavin exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress associated with various diseases.
Case Study: Riboflavin in Migraine Management
A randomized trial involving 55 adults demonstrated that a daily dose of 400 mg of riboflavin reduced the frequency of migraine attacks by an average of two per month. This effect is attributed to its role in enhancing mitochondrial function and reducing oxidative stress in neuronal tissues .
Neuroprotective Effects
This compound has been studied for its neuroprotective effects, particularly in conditions like riboflavin transporter deficiency (RTD).
Case Study: RTD Treatment
Three young adults with RTD showed rapid neurological deterioration after reducing dietary riboflavin intake. High-dose riboflavin (20-40 mg/kg/day) was administered, leading to partial reversal of symptoms. This highlights the importance of riboflavin in maintaining neurological health and its therapeutic potential in genetic deficiencies .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Experimental Findings
In animal models, this compound administration significantly decreased levels of inflammatory cytokines such as TNF-α and IL-6 during sepsis and other inflammatory conditions. This suggests its potential use as an adjunct therapy in managing inflammatory diseases .
Cardiovascular Health
This compound has been linked to improved cardiovascular outcomes through its antioxidant properties.
Case Study: Diabetes-Induced Cardiac Dysfunction
In diabetic rat models, this compound treatment improved cardiac function by enhancing antioxidant enzyme activity and reducing oxidative damage, indicating its potential role in preventing diabetes-related cardiovascular complications .
Nutritional Supplementation
As a nutritional supplement, this compound is widely used to address deficiencies and support overall health.
Application in Dietary Supplements
This compound is included in various dietary supplements aimed at improving energy metabolism and reducing fatigue associated with riboflavin deficiency. Its incorporation into functional foods enhances their health benefits .
Data Table: Summary of this compound Applications
Propiedades
Número CAS |
138749-63-0 |
|---|---|
Fórmula molecular |
C9H11N3O3S2 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
[4-hydroxy-2-methylsulfanyl-6-[(S)-methylsulfinyl]phenyl]iminourea |
InChI |
InChI=1S/C9H11N3O3S2/c1-16-6-3-5(13)4-7(17(2)15)8(6)11-12-9(10)14/h3-4,13H,1-2H3,(H2,10,14)/t17-/m0/s1 |
Clave InChI |
UWVQDKLIYCMDDV-NLZINVLXSA-N |
SMILES |
CSC1=C(C(=CC(=C1)O)S(=O)C)N=NC(=O)N |
SMILES isomérico |
CSC\1=CC(=O)C=C(/C1=N\NC(=O)N)[S@@](=O)C |
SMILES canónico |
CSC1=CC(=O)C=C(C1=NNC(=O)N)S(=O)C |
Sinónimos |
rubroflavin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















